molecular formula C14H12F3N3O3 B4598713 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4598713
M. Wt: 327.26 g/mol
InChI Key: WFRXWLQWRWSDHU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.08307574 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Target-Based Design and Biological Activity

  • Pyrazole amide derivatives, related to the compound , have been designed and synthesized with applications in insecticidal activity. Specifically, certain derivatives exhibited promising activity against Helicoverpa armigera, a cotton bollworm, indicating their potential use in pest control (Xi-le Deng et al., 2016).

Antibacterial and Antifungal Agents

  • Novel analogs of pyrazole-1-carboxamide, structurally related to the compound , have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxicity against mammalian cell lines, indicating their potential as safe antibacterial agents (M. Palkar et al., 2017).

Antimicrobial Activity

  • Research on pyranone amide derivatives has revealed their antimicrobial properties. One specific derivative showed higher antibacterial activity against Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against certain Candida species (M. Aytemi̇r et al., 2003).

Inhibitors of Co-Activator Associated Arginine Methyltransferase 1 (CARM1)

  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which include the compound , have been developed as inhibitors of CARM1, a protein implicated in gene regulation. These inhibitors' potency was influenced by the nature of the heteroaryl fragment (M. Allan et al., 2009).

Antiavian Influenza Virus Activity

  • Benzamide-based 5-aminopyrazoles and related compounds have been synthesized and tested for their activity against influenza A virus (subtype H5N1). Several of these compounds showed significant antiviral activities, indicating their potential use in treating bird flu influenza (A. Hebishy et al., 2020).

Herbicidal Activity

  • Certain pyrazole-4-carboxamide derivatives have been evaluated for herbicidal activity against various weeds under flooded conditions. A specific compound, N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide, showed promise as a rice herbicide due to its effective weed control and crop safety (R. Ohno et al., 2004).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-20-12(14(15,16)17)7-9(19-20)13(21)18-8-2-3-10-11(6-8)23-5-4-22-10/h2-3,6-7H,4-5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRXWLQWRWSDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.